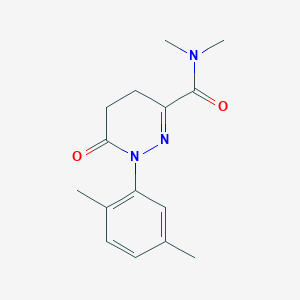
4-(2-Phenoxypropanoyl)-1,3-dihydroquinoxalin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Phenoxypropanoyl)-1,3-dihydroquinoxalin-2-one, also known as PPQ, is a synthetic compound that has gained attention in the field of biomedical research due to its potential therapeutic applications. PPQ belongs to the class of quinoxaline derivatives and has been found to exhibit a range of biochemical and physiological effects.
Mechanism of Action
4-(2-Phenoxypropanoyl)-1,3-dihydroquinoxalin-2-one has been found to interact with various targets in the body, including the peroxisome proliferator-activated receptor gamma (PPARγ), which plays a key role in glucose and lipid metabolism. 4-(2-Phenoxypropanoyl)-1,3-dihydroquinoxalin-2-one has been shown to activate PPARγ, leading to improved insulin sensitivity and glucose uptake in cells. 4-(2-Phenoxypropanoyl)-1,3-dihydroquinoxalin-2-one has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators such as prostaglandins. This may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
4-(2-Phenoxypropanoyl)-1,3-dihydroquinoxalin-2-one has been found to exhibit a range of biochemical and physiological effects. It has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. 4-(2-Phenoxypropanoyl)-1,3-dihydroquinoxalin-2-one has also been found to inhibit the growth of cancer cells in vitro and in vivo. Additionally, 4-(2-Phenoxypropanoyl)-1,3-dihydroquinoxalin-2-one has been shown to reduce inflammation in animal models of arthritis and colitis.
Advantages and Limitations for Lab Experiments
4-(2-Phenoxypropanoyl)-1,3-dihydroquinoxalin-2-one has a number of advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for research purposes. 4-(2-Phenoxypropanoyl)-1,3-dihydroquinoxalin-2-one has also been found to exhibit low toxicity and high bioavailability, which makes it a promising candidate for therapeutic applications. However, there are also some limitations to the use of 4-(2-Phenoxypropanoyl)-1,3-dihydroquinoxalin-2-one in lab experiments. For example, its mechanism of action is not fully understood, which may make it difficult to interpret the results of experiments. Additionally, 4-(2-Phenoxypropanoyl)-1,3-dihydroquinoxalin-2-one has not yet been tested in human clinical trials, which limits our understanding of its safety and efficacy in humans.
Future Directions
There are several avenues for future research on 4-(2-Phenoxypropanoyl)-1,3-dihydroquinoxalin-2-one. One potential direction is to further investigate its mechanism of action, particularly with regard to its interaction with PPARγ and COX-2. This may help to identify new targets for therapeutic intervention. Another area of research is to explore the potential of 4-(2-Phenoxypropanoyl)-1,3-dihydroquinoxalin-2-one as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Finally, further studies are needed to assess the safety and efficacy of 4-(2-Phenoxypropanoyl)-1,3-dihydroquinoxalin-2-one in human clinical trials, which will be essential for its eventual use as a therapeutic agent.
Synthesis Methods
4-(2-Phenoxypropanoyl)-1,3-dihydroquinoxalin-2-one can be synthesized using a multistep process that involves the condensation of 2-phenylacetyl chloride with 2-aminoacetophenone to form the intermediate compound, 2-(2-phenylacetyl)aminoacetophenone. This intermediate is then cyclized with ethyl oxalate in the presence of sodium ethoxide to form the final product, 4-(2-Phenoxypropanoyl)-1,3-dihydroquinoxalin-2-one.
Scientific Research Applications
4-(2-Phenoxypropanoyl)-1,3-dihydroquinoxalin-2-one has been found to possess a range of therapeutic properties, including anti-inflammatory, anti-tumor, and anti-diabetic effects. It has also been shown to exhibit potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. 4-(2-Phenoxypropanoyl)-1,3-dihydroquinoxalin-2-one has been found to modulate the activity of certain enzymes and receptors in the body, which may contribute to its therapeutic effects.
properties
IUPAC Name |
4-(2-phenoxypropanoyl)-1,3-dihydroquinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-12(22-13-7-3-2-4-8-13)17(21)19-11-16(20)18-14-9-5-6-10-15(14)19/h2-10,12H,11H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HERCYHKOJGVPIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CC(=O)NC2=CC=CC=C21)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5,6-dimethyl-N-(2-morpholin-4-ylethyl)-2-pyridin-3-ylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B7455926.png)
![2-[(4-fluorophenyl)methylsulfanyl]-3a,4,5,6,7,7a-hexahydro-1H-benzimidazole;hydrochloride](/img/structure/B7455938.png)
![methyl N-[2-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)acetyl]carbamate](/img/structure/B7455939.png)
![(4Z)-2-(3-methylphenyl)-4-[(1-methylpyrazol-4-yl)methylidene]-1,3-oxazol-5-one](/img/structure/B7455946.png)
![N-[(3-chlorophenyl)methyl]-N,1-dimethyl-6-oxopyridazine-3-carboxamide](/img/structure/B7455949.png)




